2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester
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Overview
Description
2-Oxa-7-azaspiro[45]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction is carried out in the presence of a base such as butyllithium and a solvent like tetrahydrofuran (THF) at low temperatures (around -78°C) . The intermediate product is then subjected to further reactions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features.
7-(tert-Butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid: A related compound with a tert-butoxycarbonyl protecting group.
Uniqueness
2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester is unique due to its specific spirocyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11NO6 |
---|---|
Molecular Weight |
241.20 g/mol |
IUPAC Name |
methyl 1,8,10-trioxo-2-oxa-9-azaspiro[4.5]decane-6-carboxylate |
InChI |
InChI=1S/C10H11NO6/c1-16-7(13)5-4-6(12)11-8(14)10(5)2-3-17-9(10)15/h5H,2-4H2,1H3,(H,11,12,14) |
InChI Key |
XQLOOWIWXWHRON-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(=O)NC(=O)C12CCOC2=O |
Origin of Product |
United States |
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